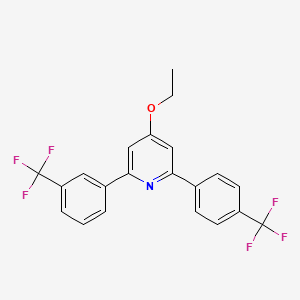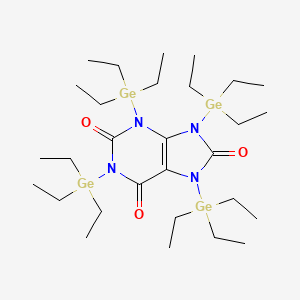
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is a complex organogermanium compound It is characterized by the presence of four triethylgermyl groups attached to a purine trione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine trione core.
Introduction of Triethylgermyl Groups: The triethylgermyl groups are introduced through a series of substitution reactions. This involves the use of triethylgermanium chloride as a reagent.
Reaction Conditions: The reactions are typically carried out under an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used. The reactions are often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: Reduction reactions can lead to the formation of lower oxidation state germanium species.
Substitution: The triethylgermyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can introduce various functional groups onto the purine core.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound’s unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for biochemical studies.
Medicine: Research into its potential therapeutic properties, such as anti-cancer or anti-viral activities, is ongoing.
Industry: It may find applications in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione exerts its effects is not fully understood. it is believed to involve interactions with molecular targets such as enzymes or receptors. The triethylgermyl groups may play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1,3,7,9-Tetrakis(trimethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with trimethylgermyl groups instead of triethylgermyl groups.
1,3,7,9-Tetrakis(triethylsilyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione: Similar structure but with triethylsilyl groups instead of triethylgermyl groups.
Uniqueness
1,3,7,9-Tetrakis(triethylgermyl)-7,9-dihydro-1H-purine-2,6,8(3H)-trione is unique due to the presence of triethylgermyl groups, which impart distinct chemical and physical properties. These properties may include altered reactivity, stability, and potential biological activity compared to similar compounds with different substituents.
Propiedades
Número CAS |
126364-47-4 |
|---|---|
Fórmula molecular |
C29H60Ge4N4O3 |
Peso molecular |
803.3 g/mol |
Nombre IUPAC |
1,3,7,9-tetrakis(triethylgermyl)purine-2,6,8-trione |
InChI |
InChI=1S/C29H60Ge4N4O3/c1-13-30(14-2,15-3)34-25-26(35(28(34)39)31(16-4,17-5)18-6)36(32(19-7,20-8)21-9)29(40)37(27(25)38)33(22-10,23-11)24-12/h13-24H2,1-12H3 |
Clave InChI |
FCWIKPSZRBZUHM-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(CC)N1C2=C(N(C1=O)[Ge](CC)(CC)CC)N(C(=O)N(C2=O)[Ge](CC)(CC)CC)[Ge](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


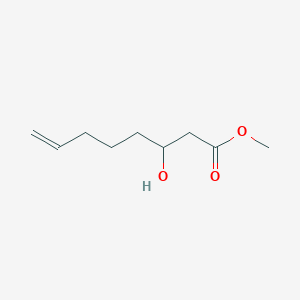

![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
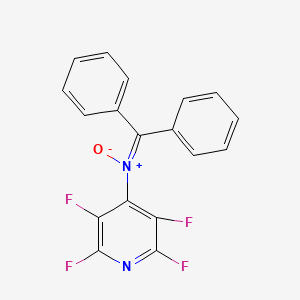
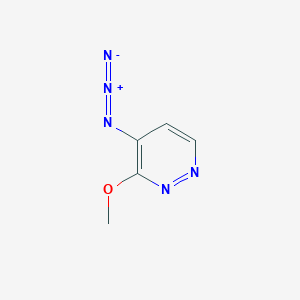
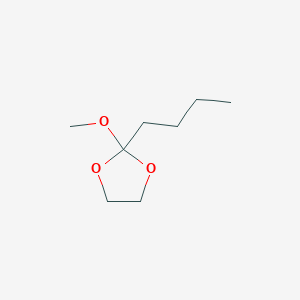
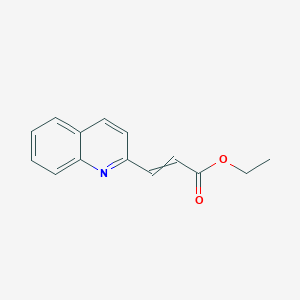
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
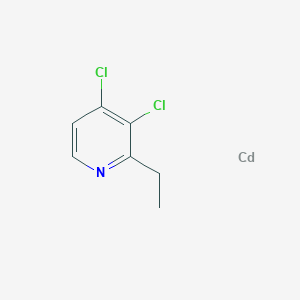
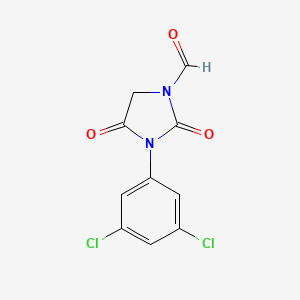
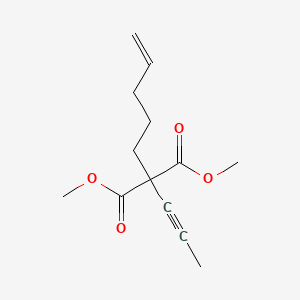

![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
